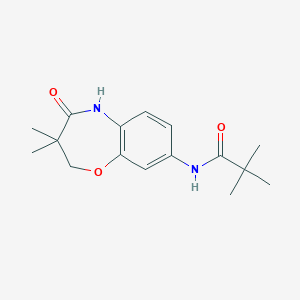

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-15(2,3)13(19)17-10-6-7-11-12(8-10)21-9-16(4,5)14(20)18-11/h6-8H,9H2,1-5H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZHUGLIUQUJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C(C)(C)C)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxazepine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzoxazepine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines.

Case Study:

- Compound Tested : N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 4.5 µM

This suggests that the compound may have a potent inhibitory effect on cancer cell growth due to its structural characteristics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Summary:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µM |

| Escherichia coli | 15 µM |

This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential cellular processes.

Antioxidative Properties

The antioxidative potential of this compound has been assessed using various assays. It has shown efficacy in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.

Antioxidative Activity Table:

| Compound | Method Used | Result (IC50) |

|---|---|---|

| N-(3,3-dimethyl-4-oxo...) | DPPH Assay | 6.0 µM |

| Other Related Compounds | Various Methods | 4.0 - 8.0 µM |

The presence of functional groups in the structure enhances its ability to donate electrons and stabilize free radicals.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for therapeutic applications in:

- Cancer Treatment : As an adjunct therapy in combination with existing chemotherapeutics.

- Antibiotic Development : As a lead compound for developing new antibiotics targeting resistant strains.

- Antioxidant Supplementation : Potential use in formulations aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 2,2-dimethylpropanamide group in the target compound introduces a branched aliphatic chain, likely enhancing lipophilicity compared to the aromatic 3-(4-methoxyphenyl)propanamide substituent in . Sulfonamide derivatives (e.g., ) exhibit higher molecular weights and polarity due to the sulfonyl group, which may influence binding specificity and metabolic stability.

Physicochemical Properties

- Solubility : The 2,2-dimethylpropanamide group may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., ), which benefit from polar aromatic substituents.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide is a synthetic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a benzoxazepine ring. Its molecular formula is , with a molecular weight of 290.37 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Receptor Binding : The compound exhibits affinities for neurotransmitter receptors such as serotonin (5-HT) and norepinephrine transporters. In vitro studies have demonstrated its potential as an antidepressant and anxiolytic agent by modulating these receptors .

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways that are critical for maintaining cellular homeostasis and signaling .

Antidepressant and Anxiolytic Properties

A study evaluated the compound's in vitro affinities for the norepinephrine transporter and serotonin receptors (5-HT₂A and 5-HT₂C). The results indicated that it possesses significant potential as an antidepressant candidate due to its ability to enhance neurotransmitter availability in the synaptic cleft .

Antileishmanial Activity

Recent research focused on derivatives of benzoxazepine compounds showed promising antileishmanial activity. The compound was part of a series that exhibited sub-micromolar inhibitory effects against Leishmania mexicana amastigotes while maintaining selectivity towards host macrophages . This highlights its potential application in treating neglected tropical diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzoxazepine core significantly affect the compound's biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and receptor binding affinity |

| Substitution at the nitrogen position | Altered pharmacokinetic properties |

These findings suggest that careful structural modifications can enhance therapeutic efficacy while reducing side effects.

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, administration of the compound resulted in a statistically significant reduction in depressive behaviors compared to control groups. The observed effects were correlated with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Antileishmanial Activity

A series of synthesized benzoxazepine derivatives were tested against Leishmania parasites. Among these derivatives, one exhibited potent activity with an IC50 value in the low nanomolar range. This study underscores the compound's potential as a lead for developing new antileishmanial therapies .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazepine ring (δ 4.2–4.5 ppm for CH₂ groups) and amide carbonyl (δ 170–175 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in oxazepine) validate functional groups .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used to resolve crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Advanced Tip : For ambiguous NOE correlations, dynamic NMR experiments at variable temperatures can clarify conformational flexibility .

How can researchers reconcile discrepancies in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme assays) may arise from:

- Assay Conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter protein-ligand interactions. Standardize protocols using reference inhibitors .

- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or liposomal formulations to improve bioavailability .

- Structural Analogues : Compare activity with derivatives (e.g., trifluoromethyl or naphthyl-substituted analogs) to identify substituent effects on potency .

Validation : Replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

What computational strategies are effective for predicting the reactivity and binding modes of this compound?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on the amide moiety’s hydrogen-bonding potential .

- MD Simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories, identifying key residues for mutagenesis validation .

- DFT Calculations : Gaussian software optimizes ground-state geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .

Data Integration : Combine with graph-set analysis (Etter’s rules) to map hydrogen-bonding networks in co-crystals .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Q. Advanced Research Focus

- Core Modifications : Introduce substituents at the oxazepine C3/C5 positions to modulate steric bulk and metabolic stability. For example, propyl or allyl groups enhance lipophilicity .

- Amide Replacements : Substitute 2,2-dimethylpropanamide with sulfonamide or urea groups to improve solubility and target selectivity .

- In Vivo Profiling : Use murine models to correlate pharmacokinetic parameters (e.g., t½, Cmax) with structural changes. LC-MS/MS quantifies plasma concentrations .

Controlled Variables : Maintain consistent assay temperatures (37°C) and cell passage numbers to minimize variability in IC₅₀ determinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.